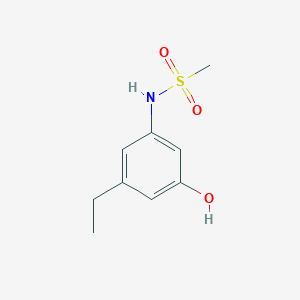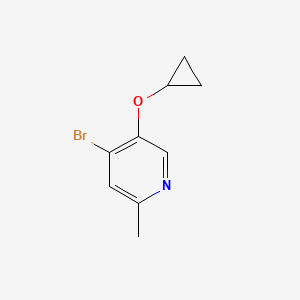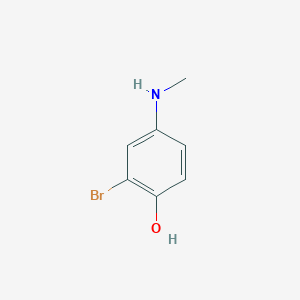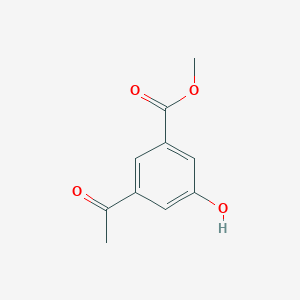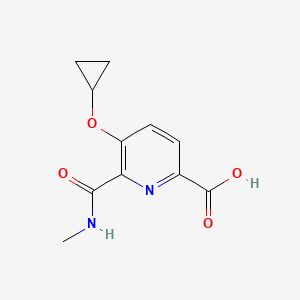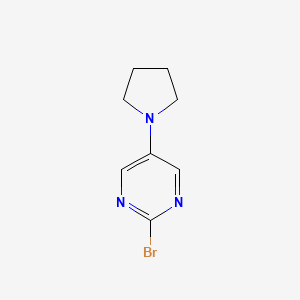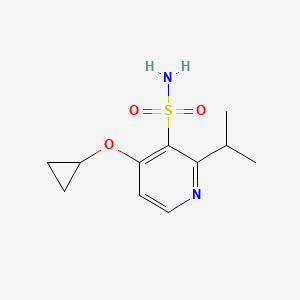![molecular formula C9H13NO2 B14842657 (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol This compound is known for its unique structure, which includes a furo[2,3-C]pyridine ring system
Vorbereitungsmethoden
The synthesis of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be achieved through several synthetic routes. One common method involves the use of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carbonitrile as a starting material . This compound undergoes a series of reactions, including cyclization and reduction, to form the desired product. The reaction conditions typically involve the use of strong bases and reducing agents, such as sodium borohydride, under controlled temperatures and pressures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in the regulation of various cellular processes . By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol can be compared with other similar compounds, such as:
(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amines: These compounds are used as Janus kinase inhibitors and have potent anti-inflammatory properties.
The uniqueness of this compound lies in its specific inhibitory effects on CSNK1α and CSNK1δ, which are not commonly targeted by other similar compounds.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
(6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-3-2-7-4-8(6-11)12-9(7)5-10/h4,11H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
DDWOZEJBUNMFCL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)OC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


